molecular formula C19H19ClN4O2 B11395736 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(4-methylphenyl)urea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(4-methylphenyl)urea

Cat. No.: B11395736
M. Wt: 370.8 g/mol
InChI Key: FFWVGVJJTKBOTD-UHFFFAOYSA-N
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Description

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The chlorophenyl group is introduced via a substitution reaction, and the final urea derivative is formed through a reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The oxadiazole ring and urea moiety are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and chlorophenyl group but lacks the urea moiety.

    N-(4-Chlorophenyl)-N’,N’-dimethylurea: Contains the chlorophenyl and urea groups but lacks the oxadiazole ring.

    4-Methylphenylurea: Similar urea structure but different substituents on the aromatic ring.

Uniqueness

What sets 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA apart is the combination of the oxadiazole ring with the urea moiety, providing a unique set of chemical properties and potential applications. This combination allows for diverse reactivity and the ability to interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C19H19ClN4O2/c1-3-24(19(25)21-16-10-4-13(2)5-11-16)12-17-22-18(23-26-17)14-6-8-15(20)9-7-14/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

FFWVGVJJTKBOTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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